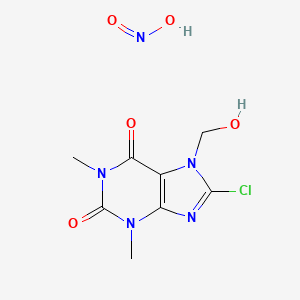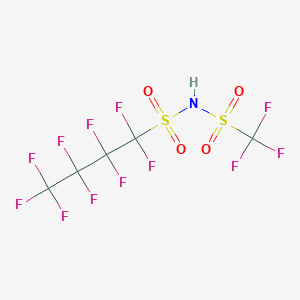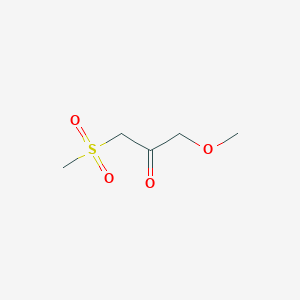
Tetraoctyloxytitanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraoctyloxytitanium is a titanium-based organometallic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of titanium bonded to four octyloxy groups, which significantly influences its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetraoctyloxytitanium typically involves the reaction of titanium tetrachloride with octanol in the presence of a base. The reaction proceeds as follows:
TiCl4+4C8H17OH→Ti(OC8H17)4+4HCl
This reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: Tetraoctyloxytitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and octyl alcohol.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The octyloxy groups can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or other alcohols are employed under controlled conditions.
Major Products Formed:
Oxidation: Titanium dioxide and octyl alcohol.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various substituted titanium alkoxides or halides.
Aplicaciones Científicas De Investigación
Tetraoctyloxytitanium has found applications in several scientific research areas, including:
Mecanismo De Acción
The mechanism of action of tetraoctyloxytitanium involves its interaction with various molecular targets. In catalytic applications, the titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The octyloxy groups provide steric hindrance and influence the reactivity of the titanium center. In biological applications, the compound’s mechanism involves the generation of reactive oxygen species (ROS) that can induce cell death in targeted cells .
Comparación Con Compuestos Similares
Titanium Tetrachloride (TiCl4): A precursor for many titanium compounds but lacks the stability and specific reactivity of tetraoctyloxytitanium.
Titanium Isopropoxide (Ti(OiPr)4): Another titanium alkoxide with different steric and electronic properties.
Titanium Dioxide (TiO2): A widely used titanium compound with applications in photocatalysis and as a pigment.
Uniqueness of this compound: this compound is unique due to its specific combination of titanium and octyloxy groups, which confer distinct reactivity and stability
Propiedades
Número CAS |
68585-68-2 |
|---|---|
Fórmula molecular |
C32H72O4Ti |
Peso molecular |
568.8 g/mol |
Nombre IUPAC |
octan-1-ol;titanium |
InChI |
InChI=1S/4C8H18O.Ti/c4*1-2-3-4-5-6-7-8-9;/h4*9H,2-8H2,1H3; |
Clave InChI |
LKWDMPSNSSSHTO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)



![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)

![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)
![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)

